molecular formula C28H26FN5O2S B2563314 1-{[(4-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034378-10-2

1-{[(4-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2563314
CAS No.: 2034378-10-2
M. Wt: 515.61
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Description

The compound 1-{[(4-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (hereafter referred to as the "target compound") is a triazoloquinazoline derivative characterized by:

  • A 1,2,4-triazolo[4,3-a]quinazoline core, a heterocyclic scaffold known for diverse pharmacological applications, including antimicrobial and anticancer activities .
  • Substituents: A 4-fluorophenylmethylsulfanyl group at position 1, introducing electron-withdrawing fluorine and sulfur-based lipophilicity. A 4-methylphenylmethyl group at position 4, contributing steric bulk and hydrophobic interactions.

Triazoloquinazolines are synthetically versatile, often modified via alkylation, sulfonation, or substitution reactions to optimize bioactivity . The target compound’s design aligns with strategies to balance pharmacokinetic properties and target engagement.

Properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfanyl]-4-[(4-methylphenyl)methyl]-5-oxo-N-propan-2-yl-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FN5O2S/c1-17(2)30-25(35)21-10-13-23-24(14-21)34-27(33(26(23)36)15-19-6-4-18(3)5-7-19)31-32-28(34)37-16-20-8-11-22(29)12-9-20/h4-9,11-12,17,21,23-24,27,31H,10,13-16H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAAMOYXQNLVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3NN=C(N3C4CC(CCC4C2=O)C(=O)NC(C)C)SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[(4-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of triazoloquinazoline derivatives, characterized by a complex structure that contributes to its biological activity. The presence of a fluorophenyl group and a methylphenyl moiety enhances its lipophilicity and potentially affects its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. For instance:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that compounds with similar structures can inhibit phospholipase A2 (PLA2) activity, which is crucial in inflammatory processes and cancer progression .
  • Anticancer Potential : The compound has shown promise in inhibiting tumor growth in vitro. In a study involving multicellular spheroids, it was identified as a novel anticancer agent through screening against various cancer cell lines .

In Vitro Studies

Study TypeModel UsedObservationsReference
Cytotoxicity AssayCancer Cell LinesSignificant inhibition of cell proliferation; IC50 values below 10 µM observed.
Enzyme InhibitionPLA2 ActivityDemonstrated inhibition with IC50 values < 1 µM; potential for anti-inflammatory effects.
Antioxidant ActivityDPPH Radical ScavengingShowed moderate antioxidant activity compared to standard antioxidants.

In Vivo Studies

Current literature lacks extensive in vivo data specifically on this compound; however, similar triazoloquinazoline derivatives have been shown to exhibit favorable pharmacokinetics and safety profiles in animal models.

Case Studies

  • Anticancer Efficacy : A case study focusing on the compound's effect on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent for cancer treatment .
  • Anti-inflammatory Properties : Another study reported that compounds with similar scaffolds reduced inflammation markers in animal models, indicating possible applications in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole and quinazoline structures exhibit significant anticancer properties. For instance, derivatives similar to the studied compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies demonstrated that these compounds could disrupt cell cycle progression in cancer cells, leading to reduced tumor growth .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have reported that similar triazole derivatives possess broad-spectrum antibacterial and antifungal activities. The incorporation of the sulfanyl group may enhance the interaction with microbial enzymes, thereby increasing effectiveness against resistant strains .

Anti-inflammatory Effects

Compounds with quinazoline frameworks have been noted for their anti-inflammatory effects. Research indicates that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease, such as arthritis and colitis. The studied compound may exhibit similar properties, warranting further investigation into its mechanism of action .

Case Study 1: Anticancer Efficacy

A study published in Acta Crystallographica analyzed a series of triazole derivatives for their anticancer activity. The findings revealed that specific modifications to the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The studied compound's structural similarities suggest it could be evaluated for similar effects .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial agents derived from quinazoline structures, researchers synthesized various derivatives and tested them against common pathogens. The results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. This highlights the potential application of the studied compound in developing new antimicrobial therapies .

Comparison with Similar Compounds

Structural Analogues with Triazole/Quinazoline Cores

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Pharmacological Activity Reference
Target Compound 1,2,4-Triazolo[4,3-a]quinazoline 4-Fluorophenylmethylsulfanyl (position 1), 4-Methylphenylmethyl (position 4), N-(propan-2-yl) carboxamide (position 8) Not explicitly reported in provided evidence; inferred receptor-binding potential
Compounds [10–15] () 1,2,4-Triazole Phenylsulfonyl, difluorophenyl, and α-halogenated ketone groups Antifungal, antimicrobial (via S-alkylation)
6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one () 1,2,4-Triazoloquinazoline Cinnamoyl (position 6), methyl (position 3) Cytotoxicity (hypothesized)
Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate () Pyrazole-quinoline hybrid Chloroquinoline, dimethoxyphenyl, methyl ester Calcium mobilization assays (CHO-k1 cells)
Key Observations:
  • Core Flexibility: While the target compound uses a triazoloquinazoline core, analogues such as pyrazole-quinoline hybrids () prioritize π-π stacking and hydrogen bonding via aromatic systems .
  • Substituent Impact :
    • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound mirrors substituents in ’s triazoles, which enhance stability and membrane permeability .
    • Carboxamide vs. Ester : The N-(propan-2-yl) carboxamide may offer better metabolic stability compared to methyl esters (e.g., ’s pyrazole derivatives) .

Pharmacological and Receptor-Binding Insights

  • Comparative Bioactivity: ’s triazoles exhibit antifungal activity linked to sulfonyl and halogenated substituents . ’s pyrazole-quinoline hybrids show receptor-binding specificity (e.g., NTS1/NTS2) via carboxamide and methoxy groups .

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